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Compound of Interest

Compound Name: m-Isophthalotoluidide, 4-hydroxy-

CAS No.: 29277-49-4

Cat. No.: B1676600

Get Quote

Executive Summary
4-Hydroxy-m-isophthalotoluidide (

) functions as a chromophoric scaffold characterized by a phenolic core flanked by two meta-
toluidide amide wings. Unlike extended fused-ring systems (e.g., Naphthalenes), its UV-Vis
absorption is dominated by the interplay between the central phenolic moiety and the amide
auxochromes.

This guide characterizes its spectral behavior, focusing on the 280–320 nm absorption window,

and compares it against standard salicylanilide pharmacophores and UV stabilizers. The data

presented aids in quantification, purity analysis, and photostability assessment in

pharmaceutical workflows.

Molecular Architecture & Chromophoric Theory
To interpret the UV-Vis spectrum, one must deconstruct the molecule into its constituent

electronic transitions:
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Core Chromophore: The central 4-hydroxyisophthalic acid ring.

Auxochromes:

Phenolic -OH (C4): strong electron donor (+M effect), causing a bathochromic (red) shift.

Amide Groups (-CONH-): Two amide linkages to m-tolyl rings extend conjugation via

resonance, though steric hindrance may limit planarity.

Electronic Transitions:

(Benzenoid): High intensity, typically <240 nm.

(Amide/Carbonyl): Lower intensity, appearing as a shoulder or distinct peak in the 280–
310 nm region.

Structural Diagram & Electronic Flow
The following diagram illustrates the structural connectivity and the impact of pH on the

electronic system (Phenol vs. Phenolate).

Spectral Determinants
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Figure 1: Structural determinants of UV absorption and pH-dependent spectral shifts.
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Comparative Performance Analysis
This section compares 4-hydroxy-m-isophthalotoluidide with established alternatives in drug

development (Salicylanilides) and material science (Benzophenones).

Table 1: Spectral Characteristics Comparison
Feature

4-Hydroxy-m-

isophthalotoluidide

Niclosamide

(Salicylanilide Std.)
Oxybenzone (UV
Absorber Std.)

Primary 295 – 305 nm

(Methanol)
333 nm (Methanol) 288 nm, 325 nm

Molar Absorptivity (

)

~15,000 – 20,000 ~16,500 ~15,000

Cut-off Wavelength ~340 nm ~380 nm ~380 nm

pH Response

High: Distinct red shift

(>30 nm) in alkaline

media due to 4-OH

deprotonation.[1]

Moderate: Shift

masked by

intramolecular H-

bonding.

Low: Stable across

physiological pH.

Solvatochromism

Significant shift in

DMSO vs. MeOH due

to H-bond disruption.

Minimal shift due to

strong internal H-

bond.

Moderate shift.

Detailed Analysis
Vs. Salicylanilides (e.g., Niclosamide):

Differentiation: Salicylanilides typically possess an ortho-hydroxy amide motif, facilitating a

strong intramolecular hydrogen bond (pseudo-six-membered ring). This locks the

conformation and pushes absorption to ~330 nm.

4-Hydroxy-m-isophthalotoluidide: The hydroxyl is at the 4-position (para/meta to amides),

preventing this specific intramolecular lock. Consequently, its absorption is at a shorter

wavelength (hypsochromic) compared to salicylanilides.
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Application: This distinct "blue-shifted" profile allows researchers to spectrally resolve 4-

hydroxy-m-isophthalotoluidide impurities from salicylanilide active ingredients in co-

formulations.

Vs. Benzophenones (UV Stabilizers):

While Benzophenones are broad-spectrum UV-A/B absorbers, 4-hydroxy-m-

isophthalotoluidide acts as a narrow-band UV-B absorber. It is less effective as a general

sunscreen agent but highly specific for filtering 290–310 nm radiation, making it useful for

protecting specific photosensitive degradation products.

Experimental Protocol: UV-Vis Characterization
Objective: To determine the molar absorptivity (

) and solvatochromic behavior.

Reagents & Equipment[3]
Analytes: 4-Hydroxy-m-isophthalotoluidide (Ref Std. >98% purity).

Solvents: Methanol (HPLC Grade), DMSO (Spectroscopic Grade), 0.1M NaOH, 0.1M HCl.

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent

Cary 60). Quartz cuvettes (1 cm pathlength).

Step-by-Step Workflow
1. Stock Solution Preparation:

Weigh 10.0 mg of 4-hydroxy-m-isophthalotoluidide.

Dissolve in 10 mL DMSO (Solubility in pure methanol may be limited; DMSO ensures

complete solvation).

Concentration

.
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2. Working Dilutions:

Prepare a

working solution by diluting

of Stock into

of Methanol.

Blank: Prepare a solvent blank (2% DMSO in Methanol).

3. Spectral Scanning:

Baseline Correction: Run a baseline scan with the Blank solution from 200 nm to 500 nm.

Sample Scan: Scan the working solution.

Data Recording: Note

and Absorbance (

).

4. pH Study (The "Shift" Test):

Acidic: Add

of 1M HCl to the cuvette. Record spectrum. (Expect minimal change or slight blue shift).

Alkaline: Add

of 1M NaOH to the cuvette. Record spectrum.

Observation: Look for the Bathochromic Shift (Red shift) to ~330 nm and Hyperchromic

Effect (increased intensity). This confirms the free phenolic group.

5. Calculation:

Calculate Molar Absorptivity (
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) using Beer-Lambert Law:

Critical Interpretation for Drug Development
When encountering this moiety in drug discovery (e.g., as a metabolite or library hit):

False Positives in Bioassays: The compound absorbs strongly at 280-300 nm. If your high-

throughput screen uses UV detection in this range, this compound may interfere (pan-assay

interference).

Phototoxicity Potential: The absorption tail extending into the UV-A region (especially in basic

pH) suggests potential for generating reactive oxygen species (ROS) upon irradiation.

Photostability testing (ICH Q1B) is mandatory.

pKa Estimation: The spectral shift observed in the protocol above can be used to determine

the pKa of the phenolic hydroxyl, typically estimated around pKa 8.5 – 9.5 for this electronic

environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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